2,7-Bis[2-(propylamino)acetamido]anthraquinone
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Overview
Description
2,7-Bis[2-(propylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 2,7-Bis[2-(propylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone, followed by further amination to introduce the propylamino groups . The reaction conditions often include the use of acetyl chloride and appropriate solvents to facilitate the acetylation process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,7-Bis[2-(propylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2,7-Bis[2-(propylamino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells, thereby inhibiting their proliferation . The molecular targets include the telomerase enzyme and associated proteins involved in telomere maintenance .
Comparison with Similar Compounds
2,7-Bis[2-(propylamino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of telomerase with potentially fewer side effects compared to other anthraquinone derivatives .
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[9,10-dioxo-7-[[2-(propylamino)acetyl]amino]anthracen-2-yl]-2-(propylamino)acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-3-9-25-13-21(29)27-15-5-7-17-19(11-15)24(32)20-12-16(6-8-18(20)23(17)31)28-22(30)14-26-10-4-2/h5-8,11-12,25-26H,3-4,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
OBGMWZLARFADCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCCC |
Origin of Product |
United States |
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